[1,3-Dimethyl-2,6-dioxo-7-(3-phenyl-propyl)-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid methyl ester
Description
This compound belongs to the xanthine-derived purine class, characterized by a bicyclic purine core substituted with methyl groups at positions 1 and 3, a 3-phenylpropyl chain at position 7, and a methyl ester-linked sulfanyl-acetic acid moiety at position 6. The compound’s complexity arises from its multiple functional groups, which influence solubility, stability, and molecular interactions .
Properties
IUPAC Name |
methyl 2-[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-21-16-15(17(25)22(2)19(21)26)23(18(20-16)28-12-14(24)27-3)11-7-10-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPLSTNHBYPYBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)OC)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1,3-Dimethyl-2,6-dioxo-7-(3-phenyl-propyl)-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid methyl ester is a complex purine derivative with significant potential in pharmaceutical applications. This compound features a unique structure that incorporates both sulfur and nitrogen heteroatoms, contributing to its biological activity. The following sections will detail its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 438.5 g/mol. Its structural characteristics include:
- A purine backbone
- Two carbonyl (dioxo) groups
- A sulfur atom linked to the acetic acid methyl ester moiety
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of purine compounds often exhibit antimicrobial properties. The presence of the sulfur atom in this compound may enhance its interaction with microbial targets. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
Anticancer Properties
Purine derivatives have been investigated for their anticancer potential. The compound's ability to interfere with nucleic acid synthesis may contribute to its cytotoxic effects on cancer cells. For instance, studies have documented that related compounds induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation .
Enzyme Inhibition
The structural features of this compound suggest potential as an enzyme inhibitor. Compounds with similar frameworks have shown efficacy in inhibiting enzymes such as dihydrofolate reductase and other critical targets involved in metabolic pathways .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Nucleic Acid Synthesis : By mimicking natural substrates involved in nucleic acid metabolism.
- Interaction with Enzymatic Targets : The unique structure allows for binding to active sites of enzymes, disrupting their function.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells through modulation of Bcl-2 family proteins and caspase activation.
Case Studies and Research Findings
Several studies have explored the biological activity of similar purine derivatives:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
(a) Substituents at Position 7
- Target compound : 3-phenylpropyl group.
- Analogues :
Impact :
- The 4-methylbenzyl substituent () introduces aromaticity and steric bulk, which may alter receptor-binding specificity compared to the aliphatic 3-phenylpropyl chain .
(b) Ester Group Modifications
Impact :
Key Comparative Data
Research Findings and Mechanistic Insights
- Sulfanyl-Acetic Acid Moiety : Critical for thiol-mediated interactions with cysteine residues in enzymes or receptors. Methyl esterification (target) may protect the thiol group during absorption .
- Lumping Strategy Relevance (): Compounds with shared purine cores and sulfanyl-acetic acid groups may exhibit similar degradation pathways or receptor affinities, but substituent variations (e.g., 3-phenylpropyl vs. 4-methylbenzyl) can lead to divergent biological outcomes.
Q & A
Q. How can researchers optimize the synthesis yield of [1,3-Dimethyl-2,6-dioxo-…]-acetic acid methyl ester?
Methodological Answer:
- Use statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Response Surface Methodology (RSM) can model interactions between variables and predict maximum yield .
- Consider computational reaction path searches (e.g., quantum chemical calculations) to identify energetically favorable pathways and intermediates, reducing trial-and-error experimentation .
Q. What spectroscopic and chromatographic methods are recommended for structural confirmation and purity assessment?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) and NMR (1H, 13C, DEPT-135) are critical for confirming the molecular structure, particularly the purine core and sulfide-acetic ester moiety .
- HPLC-PDA with a C18 column (gradient elution: acetonitrile/water + 0.1% formic acid) ensures purity >98%. Monitor λ = 254 nm for UV-active thioether groups .
Q. How should researchers assess the compound’s stability under varying storage and reaction conditions?
Methodological Answer:
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products. Focus on hydrolysis-prone sites (e.g., ester groups) .
- Use differential scanning calorimetry (DSC) to identify thermal decomposition thresholds (>150°C) and guide safe handling protocols .
Advanced Research Questions
Q. What computational strategies can model the compound’s interactions with biological targets (e.g., adenosine receptors)?
Methodological Answer:
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target receptors (e.g., PDB: 4UCI for A2A adenosine receptors). Validate with Molecular Dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories .
- Apply machine learning QSAR models trained on purine derivatives to predict binding affinity and selectivity .
Q. How can contradictory data from kinetic studies (e.g., conflicting rate constants in solvent systems) be resolved?
Methodological Answer:
- Cross-validate kinetic measurements using stopped-flow UV-Vis spectroscopy (for fast reactions) and NMR line-shape analysis (for equilibrium studies). Reconcile discrepancies by accounting for solvent-specific dielectric effects .
- Implement multivariate statistical analysis (e.g., PCA) to isolate experimental variables causing variability .
Q. What experimental design principles apply to multi-step synthesis with hazardous intermediates (e.g., reactive thiols)?
Methodological Answer:
- Use flow chemistry to minimize intermediate isolation and reduce exposure risks. Optimize residence time and temperature for exothermic steps via real-time FTIR monitoring .
- Design in situ quenching protocols (e.g., NaHCO3 for acidic intermediates) and integrate safety sensors (pressure/temperature alarms) .
Methodological Considerations for Data Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
